1-(Azidomethyl)-4-(trifluoromethyl)benzene
Overview
Description
1-(Azidomethyl)-4-(trifluoromethyl)benzene is a fluoroalkyl azide reagent that is active in copper-catalyzed azide-alkyne cycloaddition . It has a molecular formula of C7H4F3N3 and an average mass of 187.122 Da .
Synthesis Analysis
The synthesis of this compound involves several steps, including the use of Aurora Kinase, CDK APC, Microtubule/Tubulin, DNA/RNA Synthesis, Haspin Kinase, Chk FOX, DHFR, Casein Kinase, PLK, G-quadruplex, Mps1, LIMK, CRM1, PAK, PPAR, PTEN.
Molecular Structure Analysis
The molecular structure of this compound includes three hydrogen bond acceptors and two freely rotating bonds . The compound has a polar surface area of 12 Ų .
Physical and Chemical Properties Analysis
This compound has a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has an ACD/LogP of 3.56, an ACD/LogD (pH 5.5) of 3.25, an ACD/BCF (pH 5.5) of 174.53, an ACD/KOC (pH 5.5) of 1400.67, an ACD/LogD (pH 7.4) of 3.25, an ACD/BCF (pH 7.4) of 174.53, and an ACD/KOC (pH 7.4) of 1400.67 .
Scientific Research Applications
Improved Synthesis Methods
- The synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene was improved using a batch process with high yield through nucleophilic substitution reactions. This method enhances safety by optimizing the process for a microcapillary tube reactor, reducing the formation of hazardous byproducts like hydrazoic acid (Kopach et al., 2009).
Synthesis of New Chemical Compounds
- New 1,4-disubstituted 1,2,3-triazoles were synthesized using 1-(azidomethyl)benzene derivatives, showing potential for inhibiting acidic corrosion of steels (Negrón-Silva et al., 2013).
- A method for synthesizing 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles was reported, which produced high regioselectivity and high yields without forming 1,5-disubstituted products (Hu et al., 2008).
Development of Novel Materials
- Novel fluorine-containing polyetherimides were synthesized, demonstrating potential applications in advanced materials (Yu Xin-hai, 2010).
Azide-Modified Surfaces for Chemical Attachments
- Azide-modified graphitic surfaces were prepared using iodine azide and underwent a "click" reaction with alkyne-terminated molecules, highlighting applications in surface chemistry (Devadoss & Chidsey, 2007).
Safety and Hazards
1-(Azidomethyl)-4-(trifluoromethyl)benzene is classified as Eye Irrit. 2, Flam. Liq. 2, Skin Irrit. 2, and STOT RE 1 . It has a flash point of -18.4 °F or -28 °C . Precautionary measures include avoiding breathing the dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds are often used in the development of pharmaceuticals and agrochemicals . The trifluoromethyl group can enhance the biological activity of these compounds by improving their lipophilicity and metabolic stability .
Mode of Action
The mode of action of trifluoromethyl-containing compounds can vary widely depending on the specific compound and its targets. Many of these compounds are thought to undergo an oxidation/reduction process during their reactions .
Biochemical Pathways
Trifluoromethylation reactions, which involve the addition of a trifluoromethyl group to a molecule, are important transformations in the research and development of drugs, agrochemicals, and functional materials . These reactions can affect various biochemical pathways, depending on the specific compound and its targets .
Pharmacokinetics
The pharmacokinetics of trifluoromethyl-containing compounds can also vary widely. Factors such as the compound’s redox potentials, ionization potentials, electron affinities, and bond dissociation enthalpies can all influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The molecular and cellular effects of a trifluoromethyl-containing compound’s action can depend on many factors, including the specific compound, its targets, and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trifluoromethyl-containing compounds. For example, the solvent used can affect the compound’s redox potentials, which in turn can influence its reactivity .
Biochemical Analysis
Biochemical Properties
1-(Azidomethyl)-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes and proteins, facilitating the transfer of trifluoromethyl groups to target molecules. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules. These interactions are crucial for studying enzyme mechanisms and developing new biochemical tools .
Cellular Effects
This compound has been shown to influence cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular function. Additionally, its interaction with cell surface receptors and intracellular proteins can alter cell signaling dynamics, impacting various cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules through azide-alkyne cycloaddition reactionsThe trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool for studying enzyme inhibition, activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experiments and observations. Its degradation products may also influence cellular function, necessitating careful monitoring of experimental conditions to ensure accurate results .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. Low doses of the compound may enhance specific biochemical pathways without causing significant toxicity, while higher doses can lead to adverse effects such as enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage effects is crucial for optimizing its use in preclinical studies and potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to modulate enzyme activity and participate in redox reactions makes it a valuable tool for studying metabolic processes and identifying potential targets for drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function. Understanding the transport mechanisms is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications. These localization patterns are crucial for understanding its role in cellular processes and developing targeted therapeutic strategies .
Properties
IUPAC Name |
1-(azidomethyl)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-3-1-6(2-4-7)5-13-14-12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPXDERWYBSJJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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